Prexanthoperol
Description
Prexanthoperol is a diterpenoid compound primarily isolated from Juniperus communis (juniper) and has been identified as a minor constituent in phytochemical studies . Its molecular formula is C₂₀H₂₆O₃, with a molecular weight of 314.42 g/mol. Structurally, it belongs to the abietatriene class, featuring a 6,7-diketone moiety and hydroxyl groups at positions 7, 12, and 14 . Physical properties include a yellow crystalline appearance, a melting point of 207–210°C, and distinct UV absorption peaks at 218 nm (ε 3150), 320 nm (ε 12,500), and 403 nm (ε 5,000) in methanol .
Properties
CAS No. |
119817-27-5 |
|---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-9,10-dione |
InChI |
InChI=1S/C20H26O3/c1-11(2)12-9-13-14(10-15(12)21)20(5)8-6-7-19(3,4)18(20)17(23)16(13)22/h9-11,18,21H,6-8H2,1-5H3 |
InChI Key |
KVTOPOITUALWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)C(=O)C3C2(CCCC3(C)C)C)O |
melting_point |
207 - 210 °C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
The synthesis of Prexanthoperol involves intricate organic reactions. While specific synthetic routes and industrial production methods are not extensively documented, diterpenoids like this compound are typically synthesized through multi-step processes involving cyclization, oxidation, and functional group modifications. Industrial production may involve the extraction of this compound from natural sources, such as plants, followed by purification and characterization .
Chemical Reactions Analysis
Prexanthoperol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Prexanthoperol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of diterpenoids.
Biology: this compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Prexanthoperol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, diterpenoids like this compound are known to modulate signaling pathways, such as the PI3K-Akt pathway, and interact with enzymes and receptors involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
Xanthoperol
- Physical Properties: Higher melting point (255–270°C), yellow crystals, and UV peaks at 218 nm (ε 3,150), 320 nm (ε 12,500), and 403 nm (ε 5,000) in methanol .
- Bioactivity : Xanthoperol exhibits antioxidant properties, attributed to its conjugated diketone system, which facilitates free radical scavenging .
Hypargenin C
- Structure : Structural isomer of Prexanthoperol, with hydroxyl groups at positions 6, 12, and 14, but lacks the 7-hydroxyl group .
- Identity Uncertainty : The distinction between this compound and Hypargenin C remains unresolved due to overlapping spectral data and similar isolation sources (Juniperus communis) .
Functional Analogues
Lupenyl Acetate
- Structure: A pentacyclic triterpenoid with an acetylated hydroxyl group, distinct from this compound’s diterpenoid framework .
- Bioactivity : Demonstrates antibacterial activity (MIC: 24.42 µg/mL against Staphylococcus aureus), likely due to membrane disruption via lipophilic interactions .
α-Tocopherol (Vitamin E)
Physicochemical and Pharmacokinetic Comparison
*Estimated based on structural similarity to this compound.
TPSA : Topological Polar Surface Area.
Key Observations:
Hydrogen Bonding: this compound’s three hydrogen bond donors suggest higher solubility in polar solvents compared to Lupenyl acetate (0 donors) .
Thermal Stability : Xanthoperol’s higher melting point indicates greater crystalline stability, likely due to stronger intermolecular interactions .
Bioactivity Gaps : The absence of reported bioactivity for this compound contrasts with its analogues, highlighting the need for targeted pharmacological studies .
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